3-Oxaspiro[5.5]undecane-9-carbaldehyde
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Overview
Description
3-Oxaspiro[5.5]undecane-9-carbaldehyde is a spirocyclic compound characterized by a unique structural feature where a spiro atom connects two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxaspiro[5.5]undecane-9-carbaldehyde typically involves the Prins cyclization reaction. The reaction conditions often include the use of catalysts such as Grubbs catalyst in olefin metathesis reactions .
Industrial Production Methods
While specific industrial production methods for 3-Oxaspiro[5This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
3-Oxaspiro[5.5]undecane-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed.
Major Products
Oxidation: 3-Oxaspiro[5.5]undecane-9-carboxylic acid.
Reduction: 3-Oxaspiro[5.5]undecane-9-methanol.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
3-Oxaspiro[5.5]undecane-9-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific proteins and enzymes.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of 3-Oxaspiro[5.5]undecane-9-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, making it a promising target for antituberculosis drugs . The compound’s spirocyclic structure allows it to fit into the active site of the protein, thereby inhibiting its function .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but contains a nitrogen atom in place of the aldehyde group.
Spiro[5.5]undecane: The parent compound of the series, lacking the oxygen and aldehyde functionalities.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain different heteroatoms in the spirocyclic structure.
Uniqueness
3-Oxaspiro[5.5]undecane-9-carbaldehyde is unique due to its specific functional groups and the ability to undergo a variety of chemical reactions. Its structural features provide flexibility and stability, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2092688-34-9 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-oxaspiro[5.5]undecane-9-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-9-10-1-3-11(4-2-10)5-7-13-8-6-11/h9-10H,1-8H2 |
InChI Key |
PYFXPRXRDQWABB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C=O)CCOCC2 |
Origin of Product |
United States |
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